Indospicine

Catalog No.
S604797
CAS No.
16377-00-7
M.F
C7H15N3O2
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indospicine

CAS Number

16377-00-7

Product Name

Indospicine

IUPAC Name

(2S)-2,7-diamino-7-iminoheptanoic acid

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C7H15N3O2/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H3,9,10)(H,11,12)/t5-/m0/s1

InChI Key

SILQDLDAWPQMEL-YFKPBYRVSA-N

SMILES

C(CCC(=N)N)CC(C(=O)O)N

Synonyms

6-amidino-2-aminohexanoic acid, indospicine, indospicine, (+-)-isomer

Canonical SMILES

C(CCC(=N)N)CC(C(=O)O)N

Isomeric SMILES

C(CCC(=N)N)C[C@@H](C(=O)O)N

The exact mass of the compound Indospicine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Aminocaproates - Supplementary Records. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Indospicine, a non-proteinogenic amino acid found in the leguminous plant Indigofera spicata, presents a unique case in scientific research. While toxic to animals and humans, causing severe liver damage [], it has sparked interest for its potential applications in cancer treatment. Here's a breakdown of its current scientific research areas:

Synthesis and Structural Studies

Recent research has focused on developing efficient methods to synthesize Indospicine. This allows for the production of isotopically labelled versions of the molecule (using Deuterium for example) and structural analogs for further biological studies. A study by Lang et al. (2016) describes a successful synthesis method involving a zinc-mediated Barbier reaction and a Pinner reaction, facilitating these investigations [].

Detection and Measurement Techniques

Accurately measuring Indospicine levels in animal tissues is crucial for understanding its impact. Tan et al. (2014) developed and validated a method using Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to detect Indospicine in animal tissues like camel meat. This method offers high accuracy and recovery efficiency, aiding further research on its presence in animals [].

Indospicine is a naturally occurring non-protein amino acid primarily found in plants belonging to the genus Indigofera. It was first isolated in 1968 and is known for its hepatotoxic properties, causing liver damage in various grazing animals, including cattle, camels, and horses. The chemical structure of indospicine is similar to that of arginine, differing only by a methylene group at the C-6 position instead of an amino group, which contributes to its toxic effects by interfering with arginine metabolism .

  • Hydrolysis: Under acidic or high-temperature conditions, indospicine can hydrolyze to form 2-aminopimelamic acid and ammonia. This reaction occurs at elevated temperatures (around 120°C) and can lead to the breakdown of the compound in biological systems .
  • Inhibition of Enzymes: Indospicine acts as a competitive inhibitor of arginase, an enzyme crucial for arginine metabolism. This inhibition affects protein synthesis by preventing the incorporation of arginine into proteins, leading to an accumulation of liver triglycerides and potential liver degeneration .

Indospicine's biological activity is primarily characterized by its hepatotoxicity:

  • Toxicity in Animals: The compound has been shown to cause liver degeneration and teratogenic effects in livestock. Ingestion leads to clinical signs such as loss of appetite, jaundice, and elevated liver enzymes. Dogs are particularly sensitive to indospicine when they consume contaminated meat from affected animals .
  • Mechanism of Action: Indospicine inhibits protein synthesis by blocking the incorporation of arginine into transfer ribonucleic acid (tRNA). This inhibition extends to DNA synthesis, impacting cellular proliferation in various mammalian cell lines .

The synthesis of indospicine can be achieved through several methods:

  • Zinc-Mediated Barbier Reaction: This method involves the reaction of acrylonitrile with zinc to introduce the amidine moiety necessary for indospicine's structure. It is a key step in synthesizing L-indospicine and its isotopically labeled derivatives .
  • Pinner Reaction: This reaction is used alongside the Barbier reaction to further modify the compound during synthesis, ensuring the correct functional groups are present for biological activity .

Indospicine has limited applications due to its toxicity but holds significance in research related to:

  • Toxicology Studies: Understanding its effects on mammalian physiology aids in assessing risks associated with livestock grazing on Indigofera plants.
  • Pharmacological Research: The compound's mechanism as an arginine antagonist makes it a subject of interest for studying metabolic disorders related to amino acid metabolism .

Research has focused on the interactions between indospicine and various biological systems:

  • Cell Culture Studies: Indospicine has been shown to inhibit DNA synthesis in human lymphocytes and mouse bone marrow cells, highlighting its potential impact on cellular health and regeneration .
  • Microbial Degradation: Studies indicate that certain microbial strains can degrade indospicine, forming less toxic metabolites. This degradation process could be leveraged for bioremediation strategies in environments contaminated with this toxin .

Several compounds share structural similarities with indospicine, notably:

CompoundStructural SimilarityToxicity LevelUnique Features
ArginineAmino acidLowEssential amino acid involved in protein synthesis
CitrullineAmino acidLowPrecursor to arginine; involved in urea cycle
CanavanineNon-protein amino acidModerateFound in certain legumes; acts as an anti-nutritional factor
MimosineNon-protein amino acidModerateFound in Mimosa species; affects protein synthesis

Indospicine's unique toxicity profile and mechanism of action set it apart from these similar compounds. Its ability to inhibit arginine metabolism leads to significant physiological consequences not observed with other amino acids or non-protein amino acids .

XLogP3

-3.2

UNII

X29Q4D9671

Other CAS

16377-00-7

Wikipedia

Indospicine

Dates

Last modified: 02-18-2024

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